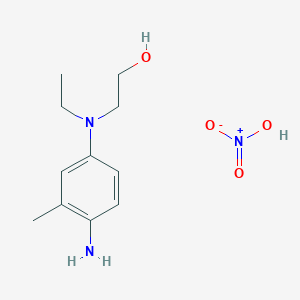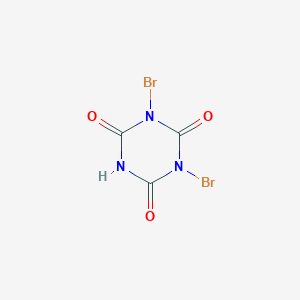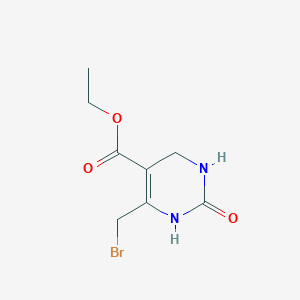![molecular formula C12H16N2O2S2 B085232 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- CAS No. 10505-41-6](/img/structure/B85232.png)
4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their protein synthesis. The compound has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical And Physiological Effects
4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, fungi, and viruses. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- in lab experiments is its broad-spectrum activity against microorganisms. The compound is also relatively easy to synthesize and has been found to be stable under various conditions. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-. One area of research is the development of more efficient and environmentally friendly synthesis methods. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, the compound's potential as a catalyst in organic synthesis reactions could be further explored.
Synthesis Methods
The synthesis of 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- involves the reaction of 3-ethyl-2-thiohydantoin with ethyl bromoacetate, followed by the addition of sodium ethoxide. The resulting compound is then treated with hydrazine hydrate to yield the final product. The synthesis method has been optimized to produce high yields of the compound.
Scientific Research Applications
4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. The compound has also been studied for its potential use as a catalyst in organic synthesis reactions.
properties
CAS RN |
10505-41-6 |
|---|---|
Product Name |
4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- |
Molecular Formula |
C12H16N2O2S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-ethyl-5-[2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C12H16N2O2S2/c1-3-13-7-8-18-10(13)6-5-9-11(15)14(4-2)12(17)16-9/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
GXONTCVUWDZAFL-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1CCS/C1=C\C=C\2/C(=O)N(C(=S)O2)CC |
SMILES |
CCN1CCSC1=CC=C2C(=O)N(C(=S)O2)CC |
Canonical SMILES |
CCN1CCSC1=CC=C2C(=O)N(C(=S)O2)CC |
Other CAS RN |
10505-41-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















